molecular formula C14H15NO5S B7879630 ({[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfonyl)acetic acid

({[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfonyl)acetic acid

Cat. No.: B7879630
M. Wt: 309.34 g/mol
InChI Key: GOVRZYKKVSZRQU-UHFFFAOYSA-N
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Description

({[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfonyl)acetic acid is a complex organic compound characterized by its unique structure, which includes an oxazole ring, a sulfonyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfonyl)acetic acid typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the sulfonyl group and the acetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs while ensuring high product quality. Key considerations include the selection of cost-effective raw materials, the use of robust and scalable reaction conditions, and the implementation of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

({[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfonyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ({[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfonyl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for investigating cellular processes and pathways.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its unique chemical properties may enable the development of new drugs for treating various diseases, including cancer and infectious diseases.

Industry

In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. Its versatility and reactivity make it valuable for creating high-performance products.

Mechanism of Action

The mechanism of action of ({[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfonyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, the compound may inhibit enzyme activity or alter signal transduction pathways, resulting in therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    ({[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfonyl)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

    ({[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfonyl)butyric acid: Similar structure but with a butyric acid moiety instead of acetic acid.

Uniqueness

({[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfonyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfonyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S/c1-9-5-3-4-6-11(9)14-15-12(10(2)20-14)7-21(18,19)8-13(16)17/h3-6H,7-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVRZYKKVSZRQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)C)CS(=O)(=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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